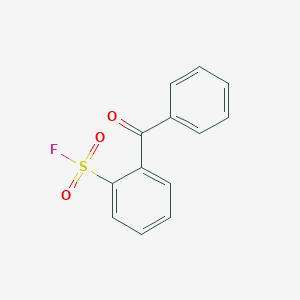

2-Benzoylbenzene-1-sulfonyl fluoride

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H9FO3S |

|---|---|

Molecular Weight |

264.27 g/mol |

IUPAC Name |

2-benzoylbenzenesulfonyl fluoride |

InChI |

InChI=1S/C13H9FO3S/c14-18(16,17)12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9H |

InChI Key |

GDUKLRWNYWOTAT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2S(=O)(=O)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Benzoylbenzene 1 Sulfonyl Fluoride and Analogous Structures

Classical and Established Synthetic Routes to Aryl Sulfonyl Fluorides

Traditional methods for the synthesis of aryl sulfonyl fluorides have long relied on the transformation of readily available sulfur-containing precursors. These established routes are characterized by their reliability and broad applicability.

Conversion from Sulfonic Acids and Their Salts

A common pathway to aryl sulfonyl fluorides begins with sulfonic acids or their corresponding salts. These precursors are abundant and economically viable. The conversion typically involves a two-step, one-pot process where the sulfonic acid is first converted to a more reactive intermediate, such as a sulfonyl chloride, which is then subjected to fluorination. ccspublishing.org.cnrsc.org

Recent advancements have focused on streamlining this process. For instance, a one-pot protocol utilizes cyanuric chloride to form the sulfonyl chloride intermediate from sulfonic acids or their salts, followed by a halogen exchange reaction with a fluoride (B91410) source like potassium bifluoride (KHF₂). mdpi.comnih.gov This method has been shown to be effective for a range of aryl sulfonic acids, including those with electron-donating substituents. nih.gov Another approach employs thionyl fluoride for the direct conversion of sulfonic acid sodium salts to sulfonyl fluorides, often achieving high yields in a short time. rsc.orgresearchgate.net For the conversion of sulfonic acids themselves, reagents like Xtalfluor-E® have been employed, allowing for milder reaction conditions. rsc.orgresearchgate.net

Table 1: Selected Methods for the Synthesis of Aryl Sulfonyl Fluorides from Sulfonic Acids and Salts

| Starting Material | Reagents | Key Features |

|---|---|---|

| Sulfonic Acids/Salts | Cyanuric chloride, KHF₂, Phase-transfer catalyst (e.g., TBAB, TMAC) | One-pot, two-step procedure; effective for various sulfonates. mdpi.comnih.gov |

| Sulfonic Acid Sodium Salts | Thionyl fluoride | High yields (90-99%) in one hour. rsc.orgresearchgate.net |

| Sulfonic Acids/Salts | Xtalfluor-E® | Bench-stable solid reagent, milder conditions. rsc.orgresearchgate.net |

Derivatization from Sulfonamides and Sulfonyl Chlorides

Perhaps the most conventional and widely used method for preparing aryl sulfonyl fluorides is the nucleophilic fluorination of the corresponding aryl sulfonyl chlorides. ccspublishing.org.cn This halide exchange reaction is typically performed using a suitable fluoride source. Early methods involved boiling a mixture of the sulfonyl chloride with an aqueous solution of potassium fluoride. ccspublishing.org.cn To improve efficiency and mitigate hydrolysis, methods using "naked fluoride," such as potassium fluoride with 18-crown-6 (B118740) in acetonitrile (B52724), were developed. ccspublishing.org.cnmdpi.com A significant improvement was the use of potassium bifluoride (KHF₂) as the fluoride source, which allows for high yields under mild conditions and minimizes hydrolysis of the product. ccspublishing.org.cn More recently, a robust protocol using potassium fluoride in an acetone/water solvent system has been reported to be effective for a wide range of substrates, including heteroaryl and nucleophilic (aniline/phenol) systems. thieme-connect.com

Aryl sulfonamides also serve as valuable precursors for the synthesis of aryl sulfonyl fluorides. A notable method involves the activation of the sulfonamide with a pyrylium (B1242799) salt (Pyry-BF₄) and magnesium chloride to form a sulfonyl chloride in situ, which is then converted to the sulfonyl fluoride by the addition of potassium fluoride. mdpi.comresearchgate.net This approach is valued for its mild conditions and high chemoselectivity, making it suitable for the late-stage functionalization of complex molecules. mdpi.comresearchgate.net

Table 2: Conversion of Sulfonyl Chlorides and Sulfonamides to Sulfonyl Fluorides

| Precursor | Reagents | Key Features |

|---|---|---|

| Aryl Sulfonyl Chlorides | KF, 18-crown-6 | "Naked fluoride" method, high efficiency. ccspublishing.org.cnmdpi.com |

| Aryl Sulfonyl Chlorides | KHF₂ | Mild conditions, minimizes hydrolysis. ccspublishing.org.cn |

| Aryl Sulfonamides | Pyry-BF₄, MgCl₂, KF | Mild, chemoselective, suitable for complex molecules. mdpi.comresearchgate.net |

Approaches Involving Pre-functionalized Aromatic Substrates

The direct introduction of the sulfonyl fluoride group onto an aromatic ring that already possesses other functionalities is a highly desirable strategy. This can be achieved through various methods starting from pre-functionalized aromatic substrates such as aryl halides, aryl diazonium salts, and Grignard reagents.

Palladium-catalyzed cross-coupling reactions have been successfully employed for the synthesis of aryl sulfonyl fluorides from aryl bromides. mdpi.com These one-pot, two-step procedures often involve the in-situ formation of a sulfinate intermediate. mdpi.com Similarly, aryl iodides can be converted to aryl sulfonyl fluorides using a palladium catalyst in conjunction with a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). mdpi.com

Aryl diazonium salts are another important class of precursors. Copper-catalyzed fluorosulfonylation of aryldiazonium salts in the presence of DABSO and a fluoride source provides a direct route to aryl sulfonyl fluorides. mdpi.com Furthermore, Grignard reagents can be directly converted to aryl sulfonyl fluorides by reaction with sulfuryl fluoride (SO₂F₂). mdpi.com

Novel and Green Chemistry Approaches in Sulfonyl Fluoride Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. This has led to the emergence of novel strategies for sulfonyl fluoride synthesis that utilize photoredox catalysis, visible light, and metal- or catalyst-free conditions.

Photoredox-Catalyzed and Visible-Light-Mediated Transformations

Photoredox catalysis and visible-light-mediated reactions have emerged as powerful tools for the synthesis of aryl sulfonyl fluorides under mild conditions. One approach involves the reaction of aryl diazonium salts with a sulfur dioxide source like DABSO under visible light irradiation, often using an organic photocatalyst. mdpi.comnih.govresearchgate.net This metal-free procedure demonstrates broad functional group tolerance. nih.govresearchgate.net

Another photoredox-catalyzed method involves a three-component assembly of an aryl sulfonyl fluoride from dibenzothiophenium (DBT) salts using potassium bifluoride as the fluorine source. nih.gov This strategy is particularly useful for the late-stage fluorosulfonylation of drug molecules. nih.gov Visible-light has also been utilized to mediate the synthesis of sulfonyl fluorides from arylazo sulfones, using potassium metabisulfite (B1197395) as the sulfonyl source and N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent. researchgate.net

Table 3: Examples of Photoredox and Visible-Light-Mediated Syntheses

| Starting Material | Key Reagents/Conditions | Method Type |

|---|---|---|

| Aryl Diazonium Salts | DABSO, KHF₂, Organic Photocatalyst, Blue LEDs | Metal-free, visible-light photoredox catalysis. mdpi.comnih.govresearchgate.net |

| Dibenzothiophenium (DBT) Salts | KHF₂ | Metal-free photoredox-catalyzed three-component assembly. nih.gov |

| Arylazo Sulfones | K₂S₂O₅, NFSI, Visible Light | Visible-light-mediated synthesis. researchgate.net |

Metal-Free and Catalyst-Free Methodologies

The development of metal-free and catalyst-free synthetic routes is a key goal in green chemistry, as it reduces costs and minimizes toxic waste. Several such methods for the synthesis of aryl sulfonyl fluorides have been reported.

A copper-free Sandmeyer-type fluorosulfonylation of aryldiazonium salts has been developed using sodium metabisulfite as the sulfur dioxide source and Selectfluor as the fluorine source. sci-hub.se This method also allows for the one-pot synthesis of sulfonyl fluorides directly from aromatic amines via in-situ diazotization. sci-hub.se

A novel metal- and catalyst-free method for synthesizing sulfonyl fluorides from aryltriazenes has also been described. bohrium.com This one-pot, multi-component reaction utilizes aryltriazenes, DABSO, and NFSI in the presence of trifluoroacetic acid (TFA). bohrium.com This approach is notable for its simple reaction conditions and broad functional group tolerance. bohrium.com

Environmentally Benign Protocols from Renewable or Readily Available Feedstocks (e.g., thiols, disulfides)

The synthesis of sulfonyl fluorides is increasingly guided by principles of green chemistry, favoring methods that utilize readily available starting materials and avoid harsh reagents. Thiols and disulfides have emerged as key feedstocks in this regard.

A significant advancement is the development of an electrochemical approach for preparing sulfonyl fluorides directly from thiols or disulfides. nih.govacs.org This method is noted for being mild and environmentally benign, as it obviates the need for stoichiometric chemical oxidants. nih.gov The process employs potassium fluoride (KF) as an inexpensive, abundant, and safe source of fluoride. acs.org The reaction typically proceeds in a biphasic mixture of CH₃CN and 1 M HCl with pyridine, using simple graphite (B72142) and stainless steel electrodes. nih.govacs.org This electrochemical oxidation has demonstrated a broad substrate scope, successfully converting a variety of alkyl, benzyl, aryl, and heteroaryl thiols or disulfides into their corresponding sulfonyl fluorides. acs.org Kinetic studies suggest that the thiol is rapidly oxidized to a disulfide intermediate, which is then converted to the final sulfonyl fluoride product. acs.org The primary byproduct of this electrochemical synthesis is sulfonic acid, which can form either from the anodic oxidation of disulfides or through the hydrolysis of the sulfonyl fluoride product. nih.govacs.org

Alternative environmentally conscious methods have also been established. One such protocol involves the one-pot transformation of disulfides into sulfonyl fluorides using Selectfluor as both the oxidant and the fluorine source. ccspublishing.org.cn Another strategy for synthesizing heteroaromatic sulfonyl fluorides utilizes the oxidation of heteroaryl thiols with aqueous sodium hypochlorite (B82951) to generate a sulfonyl chloride intermediate in situ. ccspublishing.org.cnresearchgate.net This is followed by a fluoride-chloride exchange using potassium bifluoride (KHF₂), a method that notably avoids the use of hazardous chlorine gas. ccspublishing.org.cnresearchgate.netmdpi.com

| Starting Material | Method | Key Reagents | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Mercapto-4,6-dimethylpyrimidine | Electrochemical Oxidation | KF, Pyridine, C/Fe electrodes | 74 | nih.govacs.org |

| Thiophenol | Electrochemical Oxidation | KF, Pyridine, C/Fe electrodes | 86 | acs.org |

| Aromatic/Benzylic/Alkyl Disulfides | Oxidative Fluorination | Selectfluor | Good yields | ccspublishing.org.cn |

| Heteroaromatic Thiols | Oxidative Chlorination / F-Cl Exchange | NaOCl, KHF₂ | Not specified | researchgate.netmdpi.com |

Advanced Synthetic Strategies and Functionalization

Modern synthetic chemistry increasingly requires methods for the precise installation of functional groups onto complex molecular frameworks and the efficient assembly of intricate structures.

Late-Stage Fluorosulfonylation for Complex Molecular Scaffolds

Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late step in the synthesis, avoiding the need for a lengthy de novo approach. mpg.denih.gov This strategy is particularly valuable in drug discovery and medicinal chemistry, as it allows for the rapid diversification of biologically active compounds. mpg.de The sulfonyl fluoride moiety is a desirable functional group for LSF due to its unique balance of stability and reactivity. ccspublishing.org.cn

Several methodologies have been developed for the late-stage introduction of the fluorosulfonyl group. A metal-free, photoredox-catalyzed three-component assembly has been reported for the late-stage fluorosulfonylation of drugs. nih.gov This approach demonstrates good functional group tolerance and provides an efficient and sustainable route to modify complex pharmaceuticals. nih.gov Another strategy involves the conversion of primary sulfonamides, which are often present in complex molecules, into sulfonyl fluorides. This deaminative fluorination can be achieved using a pyrylium salt and potassium fluoride, showcasing high chemoselectivity. mdpi.com The conversion of sulfonic acids and their salts, which are stable and readily accessible, also represents a viable pathway for LSF, enabling access to sulfonyl fluorides without the need for harsh oxidation steps. nih.gov

Three-Component Coupling Reactions and Multicomponent Assemblies

Three-component coupling reactions are powerful tools in organic synthesis, allowing for the rapid construction of complex molecules from simple precursors in a single operation. A notable strategy for synthesizing sulfonyl fluorides involves the insertion of sulfur dioxide (SO₂). oup.com

One such method is a metal-free, organophotocatalytic fluorosulfonylation of diaryliodonium salts. rsc.org This reaction uses the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a sulfonyl source and potassium bifluoride (KHF₂) as the fluorine source under mild conditions. rsc.org This three-component assembly efficiently generates a variety of structurally diverse aryl sulfonyl fluorides. nih.govrsc.org

Another example is a copper-catalyzed, three-component reaction used to construct indolizine-containing aliphatic sulfonyl fluorides, demonstrating the utility of multicomponent strategies for creating complex heterocyclic systems. ccspublishing.org.cn These methods are attractive because they avoid the use of unpleasant thiols and allow for wide variation of the carbon-linked moieties. oup.com

| Reaction Type | Component 1 | Component 2 (SO₂ Source) | Component 3 (F Source) | Conditions | Reference |

|---|---|---|---|---|---|

| Photoredox-Catalyzed Assembly | Diaryliodonium Salts | DABSO | KHF₂ | Organophotocatalyst, mild conditions | rsc.org |

| Copper-Catalyzed Assembly | Quinolines/Isoquinolines/Pyridines | Not specified | Not specified | Copper catalyst, mild conditions | ccspublishing.org.cn |

Stereoselective Synthesis of Sulfonyl Fluoride-Containing Compounds

The control of stereochemistry is paramount in the synthesis of bioactive molecules. Several strategies have been developed for the stereoselective synthesis of compounds containing a sulfonyl fluoride group.

Michael addition reactions involving α,β-unsaturated sulfonyl fluorides have proven effective for creating stereodefined products. The addition of various amines to ethenesulfonyl fluoride (ESF) derivatives occurs rapidly and in high yield, selectively delivering the E-isomer of the β-substituted products. nih.gov Conversely, the reaction of certain activated alkynes (Synthetically Accessible Alkenyl Sulfonyl Fluorides, or SASFs) with triethylamine (B128534) trihydrofluoride (Et₃N•3HF) can deliver β-fluorinated ethenesulfonyl fluoride products with high Z-selectivity. nih.gov

Enantioselective methods have also been successfully developed. For instance, the Michael addition of N-2,2,2-trifluoroethylisatin ketimines to ethenesulfonyl fluoride, catalyzed by a quinine-derived squaramide catalyst, provides chiral oxindoles that bear a C(sp³)-SO₂F group with excellent yields and high enantioselectivities. ccspublishing.org.cn

| Reaction Type | Substrate | Reagent/Catalyst | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Michael Addition | Ethenesulfonyl Fluoride (ESF) derivatives | Amines | Selective for E-isomer | nih.gov |

| Conjugate Addition | Aryl-SASFs | Et₃N•3HF | Selective for Z-isomer | nih.gov |

| Enantioselective Michael Addition | Ethenesulfonyl Fluoride (ESF) | N-2,2,2-trifluoroethylisatin ketimines / Quinine-derived catalyst | Chiral oxindoles, excellent enantioselectivity | ccspublishing.org.cn |

Reactivity and Mechanistic Investigations of 2 Benzoylbenzene 1 Sulfonyl Fluoride

Nucleophilic Reaction Profiles

2-Benzoylbenzene-1-sulfonyl fluoride (B91410) is expected to react with a variety of nucleophiles under appropriate activation conditions, consistent with the behavior of other aryl sulfonyl fluorides.

Aryl sulfonyl fluorides react with oxygen-centered nucleophiles like alcohols and phenols to form the corresponding sulfonate esters. These reactions are a cornerstone of SuFEx chemistry. advanceseng.comnih.gov The direct reaction with alcohols or phenols can be slow, but it is greatly facilitated by either using a strong base or by pre-silylation of the hydroxyl group to form a silyl (B83357) ether. nih.gov The reaction with a silyl ether is driven by the formation of the very stable Si-F bond.

A typical transformation would involve reacting 2-benzoylbenzene-1-sulfonyl fluoride with a phenol (B47542) in the presence of a base like DBU or triethylamine (B128534).

Table 2: Representative SuFEx Reactions with Oxygen-Centered Nucleophiles

| Nucleophile | Activating Agent/Conditions | Product Type | General Yield Range | Reference |

|---|---|---|---|---|

| Phenol | Base (e.g., DBU, Et₃N) | Aryl Sulfonate Ester | Good to Excellent | nih.govresearchgate.net |

| Aryl Silyl Ether | Catalytic Base or Bifluoride Salt | Aryl Sulfonate Ester | High to Quantitative | advanceseng.comnih.gov |

| Aliphatic Alcohol | SO₂F₂ / Base (for fluorosulfate (B1228806) formation) | Alkyl Sulfonate Ester | Good | nih.gov |

The reaction of this compound with primary and secondary amines is expected to produce stable sulfonamides. This transformation is of significant interest in medicinal chemistry. chemrxiv.org While uncatalyzed reactions are possible, they are often slow and require elevated temperatures. Modern catalytic methods have enabled these reactions to proceed efficiently under mild conditions.

For example, the combination of Ca(NTf₂)₂ and a base like DABCO has been shown to be a unified system for activating various S(VI) fluorides, including sulfonyl fluorides, for reaction with a broad range of amines at room temperature. nih.govchemrxiv.org Another powerful method employs catalytic HOBt with a silicon additive (like TMDS), which is particularly effective for coupling with sterically hindered amines. nih.govchemrxiv.org Primary amides can also be functionalized at the nitrogen atom using sulfuryl fluoride (SO₂F₂) and a strong base, suggesting that this compound could potentially react with deprotonated amides. nih.gov

Table 3: Representative SuFEx Reactions with Nitrogen-Centered Nucleophiles

| Nucleophile | Catalytic System | Product Type | General Yield Range | Reference |

|---|---|---|---|---|

| Primary/Secondary Amines | Ca(NTf₂)₂ / DABCO | Sulfonamide | Good to Excellent | nih.govchemrxiv.org |

| Sterically Hindered Amines | HOBt / TMDS | Sulfonamide | High (87-99%) | nih.govchemrxiv.org |

| Primary Amines | Base (e.g., DBU) | Sulfonamide | Moderate to Good | nih.govnih.gov |

| Deprotonated Amides | Strong Base (e.g., DBU) | N-Sulfonyl Amide | Moderate | nih.gov |

Reactions with Carbon-Centered Nucleophiles

The electrophilic nature of the sulfur atom in the sulfonyl fluoride group of this compound makes it a target for a variety of nucleophiles. While extensive research has been conducted on the reactions of sulfonyl fluorides with heteroatom nucleophiles, their interactions with carbon-centered nucleophiles are also of significant chemical interest. These reactions provide a valuable route for the formation of carbon-sulfur bonds, leading to the synthesis of various sulfone derivatives.

Organometallic reagents, such as Grignard reagents and organolithium compounds, are potent carbon-centered nucleophiles that can react with sulfonyl fluorides. The reaction typically proceeds via a nucleophilic attack of the carbanion on the sulfur atom, leading to the displacement of the fluoride ion and the formation of a new C-S bond. The presence of the ortho-benzoyl group in this compound can influence the reactivity and regioselectivity of these reactions through both steric and electronic effects.

Enolates, another important class of carbon-centered nucleophiles, can also participate in reactions with this compound. These reactions, often carried out in the presence of a suitable base, result in the formation of β-keto sulfones. The reaction conditions, including the choice of solvent and base, can significantly impact the yield and selectivity of the desired product.

Below is a representative table summarizing the types of reactions of sulfonyl fluorides with carbon-centered nucleophiles.

| Nucleophile Type | Reagent Example | Product Type |

| Organometallic | Grignard Reagents (R-MgX) | Sulfones (R-SO₂-Ar) |

| Organometallic | Organolithium Reagents (R-Li) | Sulfones (R-SO₂-Ar) |

| Enolates | Ketone/Ester Enolates | β-Keto/Ester Sulfones |

Radical Pathways Involving Sulfonyl Fluoride Species

The S-F bond in sulfonyl fluorides can undergo homolytic cleavage under certain conditions to generate sulfonyl radicals. These highly reactive intermediates can participate in a variety of radical-mediated transformations. The generation of sulfonyl radicals from this compound can be initiated by photolysis, thermolysis, or through the use of radical initiators.

Once formed, the 2-benzoylbenzenesulfonyl radical can undergo several reaction pathways. One common pathway is its addition to unsaturated systems, such as alkenes and alkynes. This radical addition process leads to the formation of new carbon-sulfur bonds and provides a route to a diverse range of functionalized sulfone products.

Intramolecular radical cyclization is another potential pathway for sulfonyl radicals derived from appropriately substituted precursors. While not directly applicable to this compound itself without further modification, this type of reaction is a powerful tool in organic synthesis for the construction of cyclic sulfones.

The study of these radical pathways often involves techniques such as electron paramagnetic resonance (EPR) spectroscopy to detect and characterize the transient radical intermediates.

Intrinsic Stability and Context-Dependent Reactivity of the S-F Bond

The S-F bond in sulfonyl fluorides is known for its relatively high stability, which contributes to their utility as chemical probes and building blocks in medicinal chemistry. However, this stability is not absolute and can be influenced by the surrounding chemical environment and the electronic and steric nature of the substituents on the aromatic ring.

Hydrolytic Stability in Aqueous Environments

Compared to other sulfonyl halides, such as sulfonyl chlorides, sulfonyl fluorides exhibit significantly greater resistance to hydrolysis. This enhanced stability is attributed to the high strength of the S-F bond and the poor leaving group ability of the fluoride ion. In aqueous environments, this compound is expected to be relatively stable, particularly under neutral pH conditions.

However, under more forcing conditions, such as in the presence of strong acids or bases, or at elevated temperatures, hydrolysis can occur, leading to the formation of the corresponding sulfonic acid. The kinetics of the hydrolysis of aromatic sulfonyl fluorides have been studied, and the rates are generally found to be significantly lower than those of their chloride counterparts. The ortho-benzoyl group can potentially influence the rate of hydrolysis through steric hindrance or by participating in intramolecular interactions.

A comparative overview of the hydrolytic stability of benzenesulfonyl halides is presented below.

| Sulfonyl Halide | Relative Hydrolytic Stability |

| Benzenesulfonyl Fluoride | High |

| Benzenesulfonyl Chloride | Moderate |

| Benzenesulfonyl Bromide | Low |

| Benzenesulfonyl Iodide | Very Low |

Influence of Electronic and Steric Factors on S-F Bond Stability and Reactivity

The stability and reactivity of the S-F bond in this compound are modulated by both electronic and steric factors.

Electronic Factors: The electron-withdrawing nature of the sulfonyl group polarizes the S-F bond, making the sulfur atom susceptible to nucleophilic attack. The benzoyl group at the ortho position is also an electron-withdrawing group, which can further increase the electrophilicity of the sulfur atom. This electronic effect can enhance the reactivity of the sulfonyl fluoride towards strong nucleophiles.

The interplay of these factors determines the context-dependent reactivity of the S-F bond, allowing it to be stable under certain conditions while being susceptible to cleavage under others. This tunable reactivity is a key feature that makes sulfonyl fluorides, including this compound, valuable reagents in organic synthesis and chemical biology.

Utility in Organic Synthesis as a Versatile Building Block and Reagent

The sulfonyl fluoride group is a robust and versatile functional group in organic synthesis. Its reactivity allows for the formation of a variety of chemical bonds, making compounds like this compound potential building blocks for the synthesis of complex molecules.

Carbon-Carbon (C-C) Bond Formation Reactions

Although not a conventional reagent for direct C-C bond formation, the sulfonyl fluoride moiety can be a precursor to functionalities that participate in such reactions. For instance, the sulfonyl fluoride can be converted to a sulfone, which can then undergo various C-C bond-forming reactions. It is important to note that specific examples utilizing this compound in this context are not readily found in the literature.

Construction of Carbon-Nitrogen (C-N) and Carbon-Fluorine (C-F) Bonds

The sulfonyl fluoride group is an excellent electrophile for the formation of sulfonamides through reaction with primary and secondary amines. This reaction is a cornerstone of medicinal chemistry and materials science. The general reaction is depicted below:

R-SO₂F + R'₂NH → R-SO₂NR'₂ + HF

This reactivity suggests that this compound could be a valuable reagent for introducing the 2-benzoylbenzenesulfonyl moiety into molecules containing amine functionalities.

Regarding C-F bond formation, sulfonyl fluorides are generally not used as fluorinating agents. However, the synthesis of aryl fluorides can be achieved through various methods, and the sulfonyl fluoride group can be introduced onto a pre-fluorinated benzene ring.

Synthesis of Diverse Sulfur-Containing Functional Groups (S-C, S-N, S-O)

The sulfur atom in this compound is highly electrophilic, making it susceptible to nucleophilic attack. This property allows for the synthesis of a range of sulfur-containing functional groups.

| Bond Type | Nucleophile | Product | General Reaction |

| S-N | Amines (R₂NH) | Sulfonamides | R-SO₂F + R₂NH → R-SO₂NR₂ + HF |

| S-O | Alcohols (ROH), Phenols (ArOH) | Sulfonate Esters | R-SO₂F + ROH → R-SO₂OR + HF |

| S-C | Organometallic Reagents (R'MgBr, R'Li) | Sulfones | R-SO₂F + R'MgBr → R-SO₂R' + MgBrF |

These reactions highlight the potential of this compound as a precursor for a variety of sulfur-containing compounds.

Integration into Multicomponent Reactions and Annulations

Multicomponent reactions (MCRs) are powerful tools in organic synthesis for the rapid construction of complex molecules. While specific examples involving this compound in MCRs are not documented, sulfonyl fluorides, in general, can participate in such reactions. For instance, their ability to react with amines makes them suitable components in Ugi or Passerini-type reactions that involve an amine nucleophile. Annulation reactions, leading to the formation of cyclic structures, could also potentially involve the sulfonyl fluoride group, for example, through intramolecular reactions of a tethered nucleophile.

Strategic Contributions to Chemical Biology and Protein Modification Studies

Aryl sulfonyl fluorides have emerged as powerful tools in chemical biology, particularly for the covalent modification of proteins. Their unique reactivity profile makes them ideal candidates for the design of chemical probes and electrophilic warheads.

Design and Application as Covalent Probes and Electrophilic Warheads

Sulfonyl fluorides are considered "privileged" electrophilic warheads in chemical biology due to their optimal balance of stability and reactivity. nih.govd-nb.info They are stable enough to be biocompatible in aqueous environments but can be activated within the microenvironment of a protein's binding pocket to form a covalent bond with specific amino acid residues. nih.govd-nb.info

The general mechanism involves the nucleophilic attack of an amino acid side chain on the electrophilic sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonylated adduct.

Target Amino Acid Residues:

Sulfonyl fluorides have been shown to react with a variety of nucleophilic amino acid residues, including:

Serine: The hydroxyl group of serine, particularly when activated within the catalytic site of serine proteases or hydrolases, readily reacts with sulfonyl fluorides. nih.gov

Tyrosine: The phenolic hydroxyl group of tyrosine is another common target. nih.gov

Lysine (B10760008): The ε-amino group of lysine can also be targeted by sulfonyl fluorides. nih.gov

Threonine: Similar to serine, the secondary hydroxyl group of threonine can be modified. nih.gov

Histidine: The imidazole side chain of histidine can also act as a nucleophile. nih.gov

Cysteine: While less common than for other electrophiles, reaction with the thiol group of cysteine has been observed. nih.gov

The benzophenone (B1666685) moiety within this compound could also serve as a photoaffinity labeling group, allowing for UV-induced covalent crosslinking to interacting proteins. This dual reactivity could make it a particularly interesting tool for chemical biology studies.

Site-Specific Modification of Biologically Relevant Amino Acid Residues

Sulfonyl fluorides are known for their ability to covalently modify a range of nucleophilic amino acid residues, which is a key aspect of their utility. nih.govrsc.orgenamine.net Unlike more common electrophiles that primarily target cysteine, the sulfonyl fluoride group can react with several residues depending on the local protein environment. nih.govnih.gov

Tyrosine: The rational targeting of tyrosine residues has been a significant advancement, with sulfonyl fluoride probes being designed to react with specific tyrosine residues in enzyme active sites. nih.govsemanticscholar.orgnih.gov This has been instrumental in creating covalent inhibitors and probes for target validation. semanticscholar.org

Lysine: Lysine residues are also a common target for sulfonyl fluorides. nih.govnih.gov Probes have been developed to target conserved lysine residues within the ATP-binding sites of kinases, for example. nih.gov

Serine and Threonine: Serine is a classic target, particularly the catalytic serine in serine proteases, where inhibitors like Phenylmethylsulfonyl fluoride (PMSF) are commonly used. nih.gov While less common, context-specific threonine modification has also been observed. nih.govnih.gov

Histidine and Cysteine: Sulfonyl fluorides have also been shown to react with histidine and cysteine residues under specific conditions. nih.govnih.gov

The reactivity of a sulfonyl fluoride probe with a particular amino acid is highly context-dependent, relying on the specific protein microenvironment to facilitate the reaction. nih.gov

Investigations into Covalent Enzyme Inhibition and Activity-Based Protein Profiling

The ability of sulfonyl fluorides to form stable covalent bonds makes them excellent tools for covalent enzyme inhibition. nih.govrsc.org This irreversible inhibition is useful for studying enzyme function and has been applied in the development of therapeutic agents. nih.gov

This reactivity is also harnessed in Activity-Based Protein Profiling (ABPP), a powerful chemoproteomic technique used to study enzyme function directly in complex biological systems. nih.govresearchgate.netresearchgate.net In ABPP, a sulfonyl fluoride probe, often equipped with a reporter tag like an alkyne, is used to covalently label active enzymes. nih.gov This allows for the identification of enzyme targets, the assessment of enzyme activity, and the screening of potential inhibitors. nih.govnih.gov

Chemical Tools for Target Identification, Validation, and Mapping

Sulfonyl fluoride-containing probes are valuable for identifying and validating new drug targets. nih.govrsc.org By covalently modifying a protein, these probes can help to "deconvolute" the targets of compounds discovered through phenotypic screening. nih.gov Once a target is modified, techniques like mass spectrometry can be used to identify the protein and the specific site of interaction. nih.gov Furthermore, these chemical tools are used to map enzyme binding sites and understand protein-protein interactions. nih.govrsc.org

Bioconjugation and Labeling Strategies for RNA and Carbohydrates

While the primary application is in proteomics, recent research has expanded the utility of sulfonyl fluoride chemistry to the labeling and bioconjugation of other important biomolecules, including RNA and carbohydrates. researchgate.net This demonstrates the growing versatility of the sulfonyl fluoride group as a tool across different areas of chemical biology. researchgate.net

Role in Drug Discovery Research

The properties of sulfonyl fluorides have made them increasingly important in modern drug discovery. enamine.netnih.govresearchgate.net

Rational Design of Covalent Modifiers for Pharmacological Targets

There is a renewed interest in the rational design of targeted covalent inhibitors. nih.govnih.gov Sulfonyl fluorides are an attractive electrophile for this purpose because their reactivity can be tuned, and they can target a wider range of amino acids than traditional covalent warheads. enamine.netnih.gov Structure-based design is often employed to position the sulfonyl fluoride group on a ligand scaffold to react with a specific, non-catalytic nucleophilic residue in the target protein's binding pocket. nih.govnih.gov This approach has been used to develop highly selective and potent inhibitors. nih.gov

Ligand Discovery and Optimization through Covalent Chemistry

Fragment-based ligand discovery has been enhanced by using electrophilic fragments, including those with sulfonyl fluoride groups. ucsf.edu Screening libraries of these reactive fragments against proteins can rapidly identify "ligandable hotspots" on a protein's surface, including sites on tyrosine and lysine. ucsf.edu The covalent nature of the interaction facilitates the identification of hits and their binding sites. ucsf.edu This information provides a powerful starting point for the optimization of high-affinity ligands and potential drug candidates. ucsf.edu

Computational and Theoretical Investigations of 2 Benzoylbenzene 1 Sulfonyl Fluoride

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure and electronic landscape of molecules. For 2-Benzoylbenzene-1-sulfonyl fluoride (B91410), these calculations can provide insights into bond lengths, bond angles, and dihedral angles, defining its preferred conformation. The presence of the bulky benzoyl group ortho to the sulfonyl fluoride moiety likely induces significant steric strain, leading to a non-planar arrangement of the two phenyl rings.

DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G+(d,p)), can be used to optimize the molecular geometry and calculate various electronic properties. nih.govresearchgate.net These properties are crucial for understanding the molecule's reactivity and intermolecular interactions. Key electronic descriptors include the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals (HOMO and LUMO).

The MEP map visually represents the regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack. For 2-Benzoylbenzene-1-sulfonyl fluoride, the oxygen atoms of the carbonyl and sulfonyl groups, along with the fluorine atom, are expected to be regions of high negative potential, while the sulfur atom and the aromatic protons would exhibit positive potential.

The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. The table below presents hypothetical, yet plausible, calculated electronic properties for this compound, based on typical values for similar aromatic sulfonyl fluorides and benzophenones.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Indicates the electron-donating ability. |

| LUMO Energy | -1.5 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 4.8 D | Measures the overall polarity of the molecule. |

| Mulliken Charge on Sulfur | +2.5 | Highlights the electrophilic nature of the sulfur atom. |

Reaction Pathway Analysis and Transition State Modeling for Reactivity Prediction

Understanding the mechanisms of reactions involving this compound is crucial for predicting its chemical behavior. Reaction pathway analysis using quantum chemical methods can map out the potential energy surface for a given reaction, identifying intermediates and, most importantly, transition states. The energy of the transition state determines the activation energy and thus the rate of the reaction.

Sulfonyl fluorides are known to react with nucleophiles at the sulfur atom in a process often referred to as Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. researchgate.net For this compound, the reaction with a generic nucleophile (Nu) would proceed through a transition state where the nucleophile is forming a bond with the sulfur atom while the sulfur-fluorine bond is breaking.

Computational modeling can be used to locate the geometry of this transition state and calculate its energy. The significant steric hindrance from the adjacent benzoyl group is expected to raise the energy of the transition state, potentially slowing down the rate of nucleophilic attack compared to less substituted sulfonyl fluorides. Theoretical calculations can quantify this steric effect on the activation barrier.

| Reaction Step | Description | Calculated Activation Energy (Hypothetical) |

|---|---|---|

| Nucleophilic Attack | Approach of the nucleophile to the sulfur center. | 25 kcal/mol |

| Transition State | Formation of a pentacoordinate sulfur intermediate. | N/A |

| Fluoride Departure | Cleavage of the S-F bond to form the product. | -10 kcal/mol (relative to transition state) |

In Silico Prediction of Reactivity and Selectivity in Complex Chemical Systems

In more complex chemical environments, predicting the reactivity and selectivity of this compound becomes more challenging. In silico models can simulate these conditions to provide valuable predictions. The reactivity of sulfonyl fluorides is known to be sensitive to the electronic nature of the substituents on the aromatic ring. enamine.net

Furthermore, in a molecule with multiple potentially reactive sites, such as the carbonyl carbon and the sulfonyl sulfur, computational models can predict the selectivity of a reaction. By calculating the activation barriers for nucleophilic attack at each site, one can determine the most likely product. For most common nucleophiles, the sulfonyl fluoride group is expected to be the more reactive site.

Computational Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and materials science for understanding how the chemical structure of a compound influences its biological activity or material properties. nih.gov Computational SAR, or Quantitative Structure-Activity Relationship (QSAR), uses statistical methods to correlate calculated molecular descriptors with observed activity.

Although no specific SAR studies for this compound have been published, a hypothetical QSAR study could be envisioned if a series of its derivatives were synthesized and tested for a particular biological activity. Molecular descriptors for these derivatives, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP), would be calculated.

A QSAR model could then be built to relate these descriptors to the observed activity. For example, the model might reveal that increasing the electron-withdrawing strength of substituents on the benzoyl ring enhances the activity, while bulky substituents on the other phenyl ring decrease it. Such a model would be invaluable for guiding the synthesis of more potent or selective compounds.

| Structural Modification | Hypothesized Effect on Activity | Rationale |

|---|---|---|

| Electron-donating group on the benzoyl ring | Decrease | Reduces the electrophilicity of the sulfonyl group. |

| Electron-withdrawing group on the benzoyl ring | Increase | Increases the electrophilicity of the sulfonyl group. |

| Bulky substituent on the non-benzoyl phenyl ring | Decrease | May interfere with binding to a biological target. |

| Replacement of fluoride with chloride | Increase in reactivity, potential change in selectivity | Sulfonyl chlorides are generally more reactive than sulfonyl fluorides. |

Theoretical Design and Virtual Screening of Novel Derivatives

Building upon the insights from quantum chemical calculations and SAR studies, computational methods can be used to design novel derivatives of this compound with potentially improved properties. This process, known as rational drug design or materials design, involves modifying the parent structure in silico and evaluating the properties of the new molecules computationally before undertaking their synthesis.

Virtual screening is a powerful technique in this regard. mdpi.com Large libraries of virtual compounds, created by systematically modifying the this compound scaffold, can be computationally screened against a biological target or for a specific property. For instance, if the target is a protein with a known three-dimensional structure, molecular docking can be used to predict the binding affinity of each derivative in the library. This allows for the rapid identification of promising candidates for synthesis and experimental testing.

The benzophenone (B1666685) substructure is a known pharmacophore in many biologically active compounds, and the sulfonyl fluoride group is a valuable "warhead" for covalent inhibitors. nih.govnih.gov Therefore, virtual screening of derivatives of this compound could be a fruitful strategy for discovering new therapeutic agents.

Analytical Methodologies for Research on 2 Benzoylbenzene 1 Sulfonyl Fluoride

Spectroscopic Characterization Techniques in Research Contexts

Spectroscopic techniques are indispensable for the structural elucidation of 2-Benzoylbenzene-1-sulfonyl fluoride (B91410). Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the molecule's atomic arrangement and connectivity.

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 2-Benzoylbenzene-1-sulfonyl fluoride, both ¹H and ¹³C NMR would be employed to map out the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Due to the ortho-substitution pattern, the aromatic protons would exhibit complex splitting patterns, likely appearing as multiplets in the downfield region (typically δ 7.0-8.5 ppm). libretexts.orgwisc.edu The exact chemical shifts would be influenced by the electron-withdrawing nature of the benzoyl and sulfonyl fluoride groups. nih.gov

¹³C NMR: The carbon NMR spectrum would reveal the number of distinct carbon environments. The aromatic carbons would resonate in the typical range of δ 120-150 ppm. libretexts.org The carbonyl carbon of the benzoyl group would appear significantly downfield (around δ 190-200 ppm), and the carbon directly attached to the sulfonyl fluoride group would also show a characteristic chemical shift.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a highly specific and sensitive tool for characterization. A singlet peak would be expected, with a chemical shift characteristic of sulfonyl fluorides. mdpi.com

A hypothetical summary of expected NMR data is presented in the table below.

| Nucleus | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 7.50 - 8.20 | m | Aromatic protons |

| ¹³C | 125.0 - 140.0 | - | Aromatic carbons |

| ¹³C | ~195.0 | s | Carbonyl carbon (C=O) |

| ¹⁹F | ~ +65.0 | s | Sulfonyl fluoride (-SO₂F) |

Note: This is a hypothetical representation of NMR data for illustrative purposes.

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show strong absorption bands corresponding to the carbonyl and sulfonyl fluoride groups.

Key expected vibrational frequencies are detailed in the table below.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| C=O (Ketone) | 1650 - 1680 |

| S=O (Sulfonyl) | 1350 - 1400 (asymmetric stretch) |

| S=O (Sulfonyl) | 1150 - 1200 (symmetric stretch) |

| C-F | 1000 - 1400 |

| Aromatic C-H | 3000 - 3100 |

| Aromatic C=C | 1450 - 1600 |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity. For this compound, techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) could be used. The mass spectrum would show a molecular ion peak corresponding to the exact mass of the molecule. researchgate.net Fragmentation patterns would likely involve the cleavage of the benzoyl and sulfonyl fluoride moieties. nist.gov

| Ion | Hypothetical m/z | Description |

| [M]+ | 264.03 | Molecular Ion |

| [M-F]+ | 245.03 | Loss of Fluorine |

| [M-SO₂F]+ | 181.06 | Loss of Sulfonyl fluoride group |

| [C₆H₅CO]+ | 105.03 | Benzoyl cation |

Note: This table presents hypothetical mass-to-charge ratios (m/z) for illustrative purposes.

Chromatographic Methods for Purity Assessment and Reaction Monitoring in Synthetic Studies

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a widely used method for the analysis of benzophenone (B1666685) derivatives and related compounds. nih.govnih.govhelixchrom.comakjournals.commdpi.com A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of acid like formic acid to improve peak shape, would be a suitable starting point. Detection would typically be performed using a UV detector, as the aromatic rings and the carbonyl group are strong chromophores. This method would be valuable for determining the purity of a sample and for monitoring the progress of a synthesis by quantifying the disappearance of starting materials and the appearance of the product.

Gas Chromatography (GC): Depending on the volatility and thermal stability of this compound, gas chromatography could also be employed for purity analysis. A non-polar or medium-polarity capillary column would likely be used, coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection.

Advanced Techniques for Mechanistic Elucidation and Interaction Studies

To gain deeper insights into the reactivity and interactions of this compound, more advanced analytical techniques can be utilized.

Tandem Mass Spectrometry (MS/MS): This technique can be used to study the fragmentation pathways of the molecule in detail, which can help in confirming its structure and in identifying unknown impurities or metabolites. nih.gov By selecting the molecular ion and subjecting it to further fragmentation, a detailed map of its constituent parts can be generated.

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to unambiguously assign all the proton and carbon signals in the NMR spectra, which is particularly useful for complex aromatic systems. HMBC (Heteronuclear Multiple Bond Correlation) can reveal long-range couplings between protons and carbons, providing further confirmation of the molecular connectivity.

X-ray Crystallography: If a suitable single crystal of this compound can be grown, X-ray crystallography can provide an unambiguous determination of its three-dimensional molecular structure in the solid state. This would confirm the connectivity of the atoms and provide precise information about bond lengths, bond angles, and conformation. nih.gov

Future Directions and Emerging Research Avenues for 2 Benzoylbenzene 1 Sulfonyl Fluoride

Expansion of Sustainable and Scalable Synthetic Strategies

The development of environmentally benign and economically viable methods for synthesizing sulfonyl fluorides is a significant goal in chemical research. Current sustainable approaches for the general class of aryl sulfonyl fluorides focus on avoiding hazardous reagents and minimizing waste. For instance, methods are being explored that utilize water as a reaction solvent, which is considered an environmentally friendly medium. digitellinc.com

Future research specific to 2-Benzoylbenzene-1-sulfonyl fluoride (B91410) would need to adapt these general principles. This could involve developing synthetic routes from abundant and less toxic starting materials, such as sulfonic acids or thiols, rather than the more traditional sulfonyl chlorides. nih.govmdpi.comrhhz.net Electrochemical methods, which can reduce the need for chemical oxidants, represent another promising avenue for the green synthesis of sulfonyl fluorides. rhhz.net A key challenge will be to optimize these sustainable methods to accommodate the specific structural features of 2-Benzoylbenzene-1-sulfonyl fluoride, ensuring high yields and purity in a scalable manner suitable for potential industrial applications. sciencedaily.com

Development of Novel Reaction Architectures and Chemoselective Transformations

The sulfonyl fluoride group is recognized for its unique reactivity, particularly in the context of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. nih.govresearchgate.net This powerful reaction allows for the efficient and reliable formation of strong covalent bonds. Future work on this compound could explore its utility as a building block in SuFEx reactions, potentially creating complex molecules and polymers.

A significant area of investigation would be the chemoselectivity of this compound in reactions. The sulfonyl fluoride moiety is relatively stable, which allows for chemical modifications to other parts of the molecule, like the benzophenone (B1666685) core, without disturbing the SO2F group. researchgate.netnih.gov Research could focus on leveraging this stability to perform selective transformations, thereby creating a diverse library of functionalized derivatives. Understanding how the benzophenone and sulfonyl fluoride groups influence each other's reactivity will be crucial for designing novel and selective chemical transformations. researchgate.net

Exploration of Undiscovered Biological Applications and Target Modification

Sulfonyl fluorides are widely recognized as valuable tools in chemical biology and drug discovery. enamine.net They can act as covalent inhibitors by forming stable bonds with nucleophilic amino acid residues—such as serine, tyrosine, and lysine (B10760008)—in proteins. enamine.netrsc.orgnih.govnih.gov This ability makes them excellent candidates for developing highly specific and potent enzyme inhibitors and chemical probes to study protein function. rsc.orgnih.govsemanticscholar.org

For this compound, future research would involve screening the compound against a wide range of biological targets, particularly enzymes like proteases and kinases, where sulfonyl fluorides have shown significant activity. nih.gov The benzophenone structure within the molecule could contribute to specific binding interactions within a protein's active site, potentially leading to unique inhibitory profiles. Structure-based design could be employed to guide the modification of the 2-benzoylbenzene backbone to enhance potency and selectivity for a specific biological target. nih.gov Identifying the specific amino acid residues that this compound reacts with would be a critical step in validating its mechanism of action and potential as a therapeutic agent or research tool.

Integration into Advanced Material Design and Functionalization for Next-Generation Technologies

The unique properties of the sulfonyl fluoride group also lend themselves to applications in materials science. Polymers containing sulfonyl fluoride groups are key precursors to ion-exchange membranes, which are critical components in technologies like fuel cells. google.com

Future research could investigate the incorporation of this compound as a monomer or functionalizing agent in polymer synthesis. The rigidity and photochemical properties of the benzophenone core might impart desirable thermal, mechanical, or optical properties to the resulting polymers. Furthermore, the SuFEx reaction provides a powerful tool for post-polymerization modification, allowing for the precise functionalization of polymer surfaces and interiors. researchgate.net This could lead to the development of advanced materials with tailored properties for applications in electronics, coatings, or specialized separation membranes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.